n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide

Carbonic anhydrase inhibition Physical organic chemistry Medicinal chemistry SAR

N-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide (CAS 1241294‑84‑7, MF C₁₁H₁₇FN₂O₂S, MW 260.33) is a tertiary benzenesulfonamide in which the sulfonamide nitrogen is fully substituted with a 2‑(ethyl(methyl)amino)ethyl tail and the aromatic ring bears a para‑fluoro substituent. Unlike classical primary sulfonamides that coordinate the catalytic zinc ion in carbonic anhydrases, tertiary sulfonamides of this structural class have been demonstrated to bind within the coumarin‑binding site at the entrance of the active‑site cavity, conferring isoform selectivity that primary sulfonamides cannot achieve.

Molecular Formula C11H17FN2O2S
Molecular Weight 260.33 g/mol
Cat. No. B14912474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide
Molecular FormulaC11H17FN2O2S
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCCN(C)CCNS(=O)(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C11H17FN2O2S/c1-3-14(2)9-8-13-17(15,16)11-6-4-10(12)5-7-11/h4-7,13H,3,8-9H2,1-2H3
InChIKeyFYBXYIIBTOCXLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide – A Tertiary Fluorinated Benzenesulfonamide for Selective Carbonic Anhydrase Inhibitor Research and Chemical Biology Procurement


N-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide (CAS 1241294‑84‑7, MF C₁₁H₁₇FN₂O₂S, MW 260.33) is a tertiary benzenesulfonamide in which the sulfonamide nitrogen is fully substituted with a 2‑(ethyl(methyl)amino)ethyl tail and the aromatic ring bears a para‑fluoro substituent . Unlike classical primary sulfonamides that coordinate the catalytic zinc ion in carbonic anhydrases, tertiary sulfonamides of this structural class have been demonstrated to bind within the coumarin‑binding site at the entrance of the active‑site cavity, conferring isoform selectivity that primary sulfonamides cannot achieve [1]. The compound is supplied as a research‑grade building block (typical purity ≥98 %) for inhibitor screening, chemical probe development, and structure–activity relationship (SAR) expansion campaigns .

Why the 4‑Fluoro N‑Ethyl‑N‑Methyl Aminoethyl Benzenesulfonamide Cannot Be Replaced by Generic Primary or 4‑Chloro Analogs in CA‑Focused Research Programs


Although benzenesulfonamides share a common core, generic interchange between primary and tertiary sulfonamides or between 4‑halogen congeners introduces large and often under‑appreciated changes in binding mode, isoform selectivity, and ADME properties. Primary benzenesulfonamides such as N‑(2‑aminoethyl)‑4‑fluorobenzenesulfonamide (Ki ≈ 3700 nM for hCA I) act as classical zinc‑binding inhibitors with broad off‑target activity across cytosolic isoforms [1], whereas tertiary sulfonamides bearing the N‑ethyl‑N‑methyl aminoethyl tail engage the coumarin‑binding site, eliminate affinity for off‑target hCA II, and strongly favor the tumor‑associated isoform hCA IX [2]. Even among tertiary congeners, replacing the 4‑fluoro substituent with 4‑chloro alters the electronic character of the aromatic ring (Hammett σₚ: 0.06 vs. 0.23), modulates sulfonamide NH acidity, and shifts both lipophilicity and metabolic stability—each of which can materially affect target‑binding thermodynamics, cellular permeability, and in‑vivo clearance [3]. The quantitative evidence below demonstrates why direct substitution of this compound without re‑validation risks compromising assay reproducibility, SAR interpretability, and pharmacological translation.

Quantitative Differentiation Evidence: N‑(2‑(Ethyl(methyl)amino)ethyl)‑4‑fluorobenzenesulfonamide vs. Its Closest Analogs


Electronic Modulation of the Aromatic Ring: Hammett σₚ 4‑F (0.06) vs. 4‑Cl (0.23) Alters Sulfonamide NH Acidity and Target‑Binding Thermodynamics

The 4‑fluoro substituent exerts a markedly weaker electron‑withdrawing inductive effect than 4‑chloro, as quantified by Hammett σₚ constants of 0.06 (F) versus 0.23 (Cl) [1]. This electronic difference propagates to the sulfonamide NH proton: the predicted pKa of 4‑fluorobenzenesulfonamide is ~10.0, while 4‑chlorobenzenesulfonamide has a predicted pKa of ~9.89 . In tertiary benzenesulfonamide inhibitors of carbonic anhydrase, the fluorine substitution effect has been shown to modify not only hydrophilic/lipophilic balance but also the orientation of the inhibitor within the enzyme active site, leading to isoform‑specific interactions distinct from those observed with chlorine [2].

Carbonic anhydrase inhibition Physical organic chemistry Medicinal chemistry SAR

Lipophilicity Differentiation: The 4‑Fluoro Benzenesulfonamide Core Is Less Lipophilic Than the 4‑Chloro Congener, Affecting Membrane Permeability and Non‑Specific Binding

The 4‑fluorobenzenesulfonamide core has an experimentally derived ACD/LogP of approximately 0.64, whereas the 4‑chlorobenzenesulfonamide core has a LogP of approximately 0.84 . This ΔLogP of ~0.20 log unit translates to a measurable reduction in lipophilicity that can improve aqueous solubility and reduce non‑specific protein binding, while still maintaining sufficient membrane permeability for intracellular target engagement. In a series of para‑halogen substituted benzenesulfonamide inhibitors, the fluorine‑bearing compounds demonstrated a superior balance between potency and physicochemical properties compared to their chlorinated counterparts [1].

Drug design Lipophilicity ADME optimization

Metabolic Stability Advantage: The C–F Bond Confers Superior Oxidative Metabolism Resistance Relative to C–Cl in the Para‑Halogen Benzenesulfonamide Series

The carbon–fluorine bond (bond dissociation energy ~126 kcal mol⁻¹) is significantly stronger than the carbon–chlorine bond (~84 kcal mol⁻¹), providing a well‑established metabolic shielding effect at the para position of the aromatic ring [1]. In benzenesulfonamide series, oxidative dehalogenation by cytochrome P450 enzymes proceeds more readily for chlorine than fluorine, leading to shorter metabolic half‑lives and higher intrinsic clearance for the 4‑chloro congener [2]. This difference has been exploited across multiple sulfonamide drug discovery programs, where the 4‑fluoro substitution strategy was adopted to improve metabolic stability while preserving target potency [3].

Drug metabolism Pharmacokinetics CYP450 stability

Tertiary Sulfonamide Binding Mode Selectivity: N‑Substitution Prevents Classical Zinc Coordination and Confers hCA IX Selectivity Unachievable by Primary Sulfonamide Analogs

Primary benzenesulfonamides such as N‑(2‑aminoethyl)‑4‑fluorobenzenesulfonamide (Ki ≈ 3700 nM for hCA I) inhibit carbonic anhydrases by direct coordination of the sulfonamide NH⁻ anion to the active‑site zinc ion, a mechanism that confers broad affinity across multiple isoforms including the widespread off‑target hCA II [1]. In contrast, tertiary benzenesulfonamides in which the sulfonamide nitrogen carries the N‑ethyl‑N‑methyl aminoethyl tail cannot form this zinc‑binding interaction; they instead occupy the coumarin‑binding site at the entrance of the cavity, a binding mode that has been experimentally demonstrated to eliminate measurable affinity for off‑target hCA II while delivering nanomolar inhibition of tumor‑associated hCA IX [2][3]. The 4‑chloro tertiary congener has been reported with IC₅₀ values of 10.93–25.06 nM against hCA IX , providing a quantitative cross‑class benchmark for the tertiary sulfonamide pharmacophore that the 4‑fluoro analog shares.

Carbonic anhydrase IX Isoform selectivity Tumor-associated enzyme inhibition

Structural Pre‑organization for Fragment‑Based Drug Discovery: The 4‑Fluoro Substituent as a Minimalist Halogen for Fluorine‑19 NMR Screening and Electron‑Density Map Interpretation

The single para‑fluorine atom in this compound serves as a dual‑purpose functionality: it provides a sensitive ¹⁹F NMR probe for ligand‑observed and protein‑observed binding experiments (100% natural abundance, spin‑½ nucleus), and it contributes well‑resolved electron density in X‑ray crystallographic studies [1]. ¹⁹F NMR studies of 4‑fluorobenzenesulfonamide complexes with human carbonic anhydrases I and II have demonstrated that the fluorine chemical shift is exquisitely responsive to the local binding environment, enabling detection of binding stoichiometry (2 mol inhibitor per mol enzyme) and conformational changes [2]. The 4‑chloro congener lacks an equivalent high‑sensitivity NMR‑active nucleus for such experiments (³⁵Cl and ³⁷Cl are quadrupolar nuclei with broad lines), giving the 4‑fluoro compound a distinct advantage as a fragment‑based screening tool.

Fragment-based drug discovery ¹⁹F NMR screening Structural biology

Procurement‑Guided Application Scenarios for N‑(2‑(Ethyl(methyl)amino)ethyl)‑4‑fluorobenzenesulfonamide Based on Quantitative Differentiation Evidence


Tumor‑Associated Carbonic Anhydrase IX/XII Selective Inhibitor Screening Libraries

This compound is ideally suited as a core scaffold for building focused screening libraries targeting hCA IX and hCA XII. The tertiary sulfonamide architecture precludes off‑target hCA II inhibition while the 4‑fluoro substituent enables ¹⁹F NMR‑based fragment screening [1]. The 4‑chloro tertiary congener has demonstrated IC₅₀ values of 10.93–25.06 nM against hCA IX , establishing a potency benchmark for this pharmacophore class. Procurement should prioritize this 4‑fluoro variant when biophysical screening (¹⁹F NMR, X‑ray crystallography) is planned in parallel with enzymatic assays, as the chlorine analog lacks an equivalent NMR‑active reporter nucleus.

Metabolic Stability‑Optimized Chemical Probe Development for In‑Vivo Target Engagement Studies

The C–F bond at the para position (BDE ≈ 126 kcal mol⁻¹) provides superior resistance to CYP450‑mediated oxidative metabolism compared to the C–Cl bond (BDE ≈ 84 kcal mol⁻¹) in the 4‑chloro analog [2]. For programs transitioning from in‑vitro enzyme inhibition to rodent pharmacokinetic and pharmacodynamic studies, selecting the 4‑fluoro congener reduces the risk of rapid metabolic clearance that could confound target engagement readouts. The lower LogP relative to the chloro analog also reduces the risk of high non‑specific tissue binding, facilitating accurate free‑fraction determination.

Structure–Activity Relationship (SAR) Expansion Around the Aminoethyl Tail for Isoform Selectivity Optimization

The N‑ethyl‑N‑methyl substitution pattern on the aminoethyl tail represents a defined starting point for SAR exploration. The electronic influence of the para‑fluoro substituent (σₚ = 0.06) preserves the sulfonamide NH acidity closer to the unsubstituted benzene baseline than the chloro (σₚ = 0.23) or bromo (σₚ = 0.23) analogs [3], allowing SAR teams to deconvolute tail‑driven selectivity effects from aryl‑ring electronic perturbations. Laboratories procuring this building block can systematically vary the amine substituents (e.g., ethyl→cyclopropyl, methyl→H or longer alkyl chains) while maintaining a consistent electronic environment at the sulfonamide warhead.

¹⁹F NMR‑Based Fragment Screening and Binding Mode Characterization in Structural Biology

The single para‑fluorine atom provides a clean ¹⁹F NMR signal that has been experimentally validated in carbonic anhydrase binding studies, where ¹⁹F chemical shift perturbations detected a 2:1 inhibitor‑to‑enzyme stoichiometry for both hCA I and hCA II [4]. This built‑in NMR handle enables competitive binding experiments, fragment‑based screening against multiple carbonic anhydrase isoforms, and ligand‑detected protein interaction studies without additional synthetic derivatization. The 4‑chloro and 4‑bromo analogs are incompatible with this application workflow due to the unfavorable NMR properties of chlorine and bromine isotopes.

Quote Request

Request a Quote for n-(2-(Ethyl(methyl)amino)ethyl)-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.